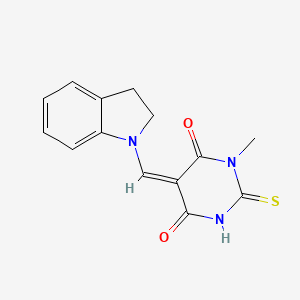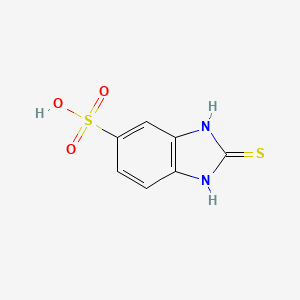
Ácido 4-amino-2-fluorobutanoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Amino-2-fluorobutanoic acid and its analogs has been achieved through various methods. For instance, an efficient synthesis route involves the condensation of the lithium salt of tert-butyl acetate with fluoroacetonitrile, followed by reduction with sodium cyanoborohydride in acidic methanol (Mathew, Invergo, & Silverman, 1985). Another approach for synthesizing fluorinated amino acids, such as 4-Amino-2-fluorobutanoic acid, involves diastereoselective alkylation using low-temperature conditions (Laue, Kröger, Wegelius, & Haufe, 2000).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-fluorobutanoic acid is characterized by its fluorine substitution, which significantly influences its chemical behavior and reactivity. The fluorine atom, being highly electronegative, affects the acid's molecular conformation and stability.
Chemical Reactions and Properties
4-Amino-2-fluorobutanoic acid participates in various chemical reactions, reflecting its active amino and carboxyl groups. Its reactivity has been exploited in the synthesis of gamma-aminobutyric acid (GABA) analogs and inhibitors, showcasing its versatility in chemical transformations (Silverman, Durkee, & Invergo, 1986).
Physical Properties Analysis
The physical properties of 4-Amino-2-fluorobutanoic acid, such as solubility, melting point, and boiling point, are influenced by the presence of the fluorine atom. The compound's polar nature due to the amino and fluoro groups affects its solubility in various solvents, making it a subject of study in physical chemistry.
Chemical Properties Analysis
The chemical properties of 4-Amino-2-fluorobutanoic acid include its acidity, reactivity with nucleophiles, and ability to form salts and esters. These properties are essential for its application in synthesizing biologically active molecules and studying enzyme inhibition mechanisms (Silverman, Durkee, & Invergo, 1986).
Aplicaciones Científicas De Investigación
Investigación en Neurociencia
Ácido 4-amino-2-fluorobutanoico: ha sido estudiado por su acción sobre el transporte del ácido gamma-aminobutírico (GABA) en el cerebro. Este compuesto y sus análogos estructurales pueden influir en la neurotransmisión, lo cual es crucial para comprender la función cerebral y tratar los trastornos neurológicos .
Tratamiento del Cáncer
En oncología, los derivados del ácido 4-amino-2-fluorobutanoico se están explorando como posibles agentes de imagenología PET metabolizadores de glutamina. Estos agentes pueden ser significativos para el diagnóstico y tratamiento de tumores, brindando información sobre la proliferación y el metabolismo tumoral .
Estudios Metabólicos
Este compuesto juega un papel en los estudios metabólicos al afectar el transporte y el metabolismo de los aminoácidos. Comprender su acción puede conducir a una mejor comprensión de los trastornos metabólicos y al desarrollo de terapias dirigidas .
Desarrollo Farmacéutico
This compound: se está investigando por sus aplicaciones farmacéuticas. Sus propiedades estructurales e interacciones con otros compuestos pueden conducir al desarrollo de nuevos fármacos y agentes terapéuticos .
Investigación Agrícola
En agricultura, la manipulación del metabolismo de los aminoácidos, incluidos compuestos como el ácido 4-amino-2-fluorobutanoico, se está investigando para mejorar la eficiencia y la sostenibilidad del uso de nitrógeno en los cultivos .
Ciencia Ambiental
El impacto ambiental del ácido 4-amino-2-fluorobutanoico y sus análogos también es objeto de estudio. La investigación en esta área se centra en el comportamiento del compuesto en los ecosistemas y sus posibles efectos en la salud ambiental .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-Amino-2-fluorobutanoic acid on the GABA transport system?
A2: Research suggests that 4-Amino-2-fluorobutanoic acid inhibits the GABA transport system in a non-competitive manner []. This means that it binds to a site distinct from the GABA binding site on the transporter protein. As a result, it reduces the transporter's efficiency, leading to decreased GABA uptake into neurons. This is in contrast to other GABA analogues like tiagabine and (R,S)nipecotic acid, which exhibit competitive inhibition by directly competing with GABA for the binding site [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)

![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)

![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1225312.png)

![3-(2,6-dichlorophenyl)-N-[imino(1-pyrrolidinyl)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1225320.png)
![3-[[Sulfanylidene-[[2,2,2-trichloro-1-[[(3-nitrophenyl)-oxomethyl]amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1225321.png)
![1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione](/img/structure/B1225322.png)